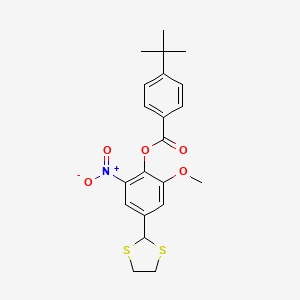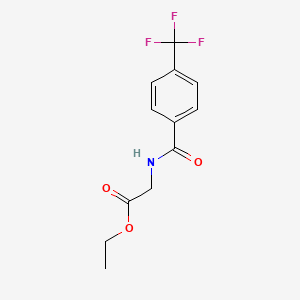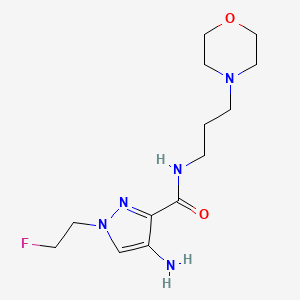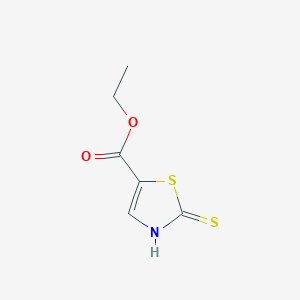
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate” is an organic compound containing a 1,3-dithiolan-2-yl group, a methoxy group, a nitrophenyl group, and a tert-butyl benzenecarboxylate group. These groups suggest that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The 1,3-dithiolan-2-yl group is a five-membered ring containing two sulfur atoms, which could impart unique electronic properties to the molecule. The methoxy, nitrophenyl, and tert-butyl benzenecarboxylate groups are all common in organic chemistry and their properties are well-studied .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and methoxy groups, which are electron-withdrawing and electron-donating groups, respectively. This could make the compound susceptible to reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar nitrophenyl and methoxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound is synthesized using specific starting materials, followed by processes like esterification, condensation, oxidation, and protection of aldehyde groups. This method yields products with distinct characteristics such as sweet spice aromas (Wang Ting-ting, 2010).
Structural Analysis : The structures of these compounds and their intermediates are characterized using techniques like IR, ESI-MS, and H1 NMR (Wang Ting-ting, 2010).
Chemical Properties and Reactivity
Electrochemical and Magnetic Properties : Studies have shown that derivatives of this compound exhibit specific EPR fine structures and magnetic susceptibility, indicating quartet ground states and potential applications in magnetic materials (Fumio Kanno et al., 1993).
Polymerization and Application in Electronics : The compound has been used as an acceptor unit in donor–acceptor–donor type polymers, which are electrochemically polymerized to study their electrochemical and optical properties. This research indicates its potential application in electronic materials (Ali Can Ozelcaglayan et al., 2012).
Novel Applications
Development of Hybrid Pharmaceuticals : A hybrid of aspirin, bearing nitric oxide and hydrogen sulfide-releasing moieties, was synthesized using this compound. This indicates its potential in creating new pharmaceuticals with unique properties (R. Kodela et al., 2012).
Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of biologically active benzimidazole compounds, underscoring its significance in the field of medicinal chemistry (Liu Ya-hu, 2010).
Use in Organic Chemistry and Material Science : The compound and its derivatives are used in various synthetic processes and reactions in organic chemistry and materials science, contributing to the development of new materials and chemicals (D. A. Androsov & D. Neckers, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-21(2,3)15-7-5-13(6-8-15)19(23)27-18-16(22(24)25)11-14(12-17(18)26-4)20-28-9-10-29-20/h5-8,11-12,20H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDYTVQMMHPMHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C3SCCS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)



![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)
![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)



